molecular formula C8H13ClN2O2S B2693661 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride CAS No. 210827-27-3

3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2693661
CAS No.: 210827-27-3
M. Wt: 236.71
InChI Key: NQXMYDVYYNPZGZ-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is an organic compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-(1-Aminoethyl)benzene-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonamide group is known to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

3-(1-aminoethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-3-2-4-8(5-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXMYDVYYNPZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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